3-(3-(Methoxymethyl)phenoxy)piperidine
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Overview
Description
3-(3-(Methoxymethyl)phenoxy)piperidine is a chemical compound that features a piperidine ring substituted with a phenoxy group, which is further substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Methoxymethyl)phenoxy)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-(Methoxymethyl)phenol with piperidine under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Methoxymethyl)phenoxy)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The phenoxy group can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxybenzaldehyde or methoxybenzoic acid .
Scientific Research Applications
3-(3-(Methoxymethyl)phenoxy)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-(Methoxymethyl)phenoxy)piperidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The piperidine ring and phenoxy group may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(3-(Methoxymethyl)phenoxy)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-(3-(Methoxymethyl)phenoxy)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
3-(3-(Methoxymethyl)phenoxy)piperidine is unique due to the presence of both the methoxymethyl group and the piperidine ring, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-[3-(methoxymethyl)phenoxy]piperidine |
InChI |
InChI=1S/C13H19NO2/c1-15-10-11-4-2-5-12(8-11)16-13-6-3-7-14-9-13/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3 |
InChI Key |
PPDVTEFBVDFZRU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)OC2CCCNC2 |
Origin of Product |
United States |
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